3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid
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Overview
Description
3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a hydroxyl group, a phenyl group, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by oxidation and hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 3-Keto-4,4-dimethyl-2-phenylpentanoic acid.
Reduction: 3-Hydroxy-4,4-dimethyl-2-phenylpentanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methyl-2-phenylbutanoic acid
- 3-Hydroxy-4,4-dimethyl-2-phenylbutanoic acid
- 3-Hydroxy-4,4-dimethyl-2-phenylhexanoic acid
Uniqueness
3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid is unique due to its specific combination of functional groups and its structural configuration.
Properties
IUPAC Name |
3-hydroxy-4,4-dimethyl-2-phenylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)11(14)10(12(15)16)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLFOECLRCJUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C1=CC=CC=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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